molecular formula C9H19N B1442805 3-(Pentan-3-yl)pyrrolidine CAS No. 1249423-87-7

3-(Pentan-3-yl)pyrrolidine

Cat. No. B1442805
CAS RN: 1249423-87-7
M. Wt: 141.25 g/mol
InChI Key: UHXYYXBIULXIAA-UHFFFAOYSA-N
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Description

3-(Pentan-3-yl)pyrrolidine is a chemical compound with the CAS Number: 1249423-87-7 . It has a molecular weight of 141.26 . The IUPAC name for this compound is 3-(1-ethylpropyl)pyrrolidine . The physical form of this compound is liquid .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including this compound, often involves ring construction from different cyclic or acyclic precursors . Another common method is the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring allows for increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The pyrrolidine ring is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of a chiral pyrrolidine into molecules promotes selectivity towards certain receptors .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 141.26 .

Scientific Research Applications

Argentophilic Interactions and Supramolecular Structures

Research has delved into the argentophilic interactions in silver complexes, revealing the potential of ligands related to 3-(Pentan-3-yl)pyrrolidine in forming supramolecular structures. For instance, studies have shown that certain ligands can lead to the aggregation of complex cations through short interactions, which are crucial in the development of extended two-periodic supramolecular structures (van Terwingen & Englert, 2019). Such findings highlight the utility of these compounds in designing new materials with specific electronic or photonic properties.

Schiff Bases and Coordination Chemistry

Schiff bases derived from compounds structurally similar to this compound have been synthesized and characterized, demonstrating their utility in coordination chemistry and the formation of metal complexes. The study of unsymmetrical Schiff bases, for example, has provided insights into their molecular structure and potential applications in catalysis and molecular recognition (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).

Novel Organic Syntheses

Research has also focused on the reactivity of derivatives related to this compound, leading to the development of new synthetic methodologies. For example, the reaction of certain diones with nicotinic hydrazide to produce pyrazoles highlights innovative routes for synthesizing heterocyclic compounds, which are valuable in pharmaceutical chemistry and material science (Баева, Нугуманов, Гатауллин, & Фатыхов, 2020).

Catalysis and Chemical Transformations

The exploration of Schiff bases and their metal complexes, derived from structural analogs of this compound, has uncovered their role in catalysis. This includes their application in promoting various chemical transformations, which is critical for the development of more efficient and selective catalytic processes (Chattopadhyay, Chakraborty, Drew, & Ghosh, 2009).

Safety and Hazards

The safety information for 3-(Pentan-3-yl)pyrrolidine includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

The pyrrolidine ring, including in 3-(Pentan-3-yl)pyrrolidine, is a versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-pentan-3-ylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-3-8(4-2)9-5-6-10-7-9/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXYYXBIULXIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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